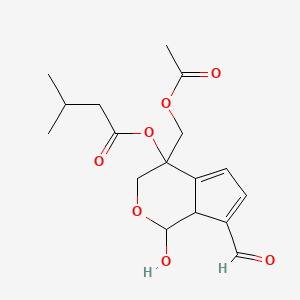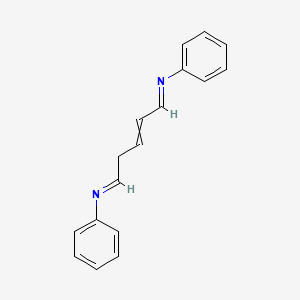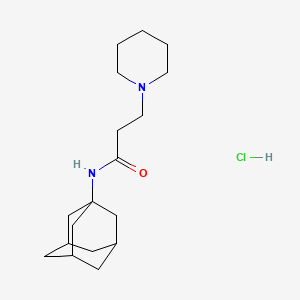
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride is a chemical compound with the molecular formula C18H30N2OClH It is known for its unique structure, which includes an adamantyl group, a piperidine ring, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and piperidine as the primary starting materials.
Formation of N-1-adamantyl-piperidine: Adamantane is reacted with piperidine to form N-1-adamantyl-piperidine.
Propionamide Formation: The N-1-adamantyl-piperidine is then reacted with propionyl chloride to form 1-Piperidinepropionamide, N-1-adamantyl-.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s stability and bioavailability. The piperidine ring may interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the piperidine and propionamide groups.
1-Adamantylacetic acid: Contains an adamantyl group but has different functional groups.
Amantadine: An antiviral drug with a similar adamantyl structure but different functional groups.
Uniqueness
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride is unique due to its combination of an adamantyl group, a piperidine ring, and a propionamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
25517-17-3 |
|---|---|
Molecular Formula |
C18H31ClN2O |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C18H30N2O.ClH/c21-17(4-7-20-5-2-1-3-6-20)19-18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,1-13H2,(H,19,21);1H |
InChI Key |
JXGYEFDMBWBIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)

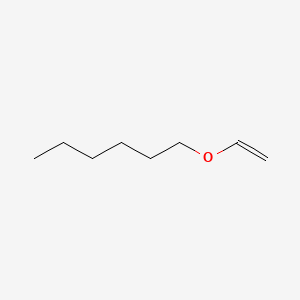
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
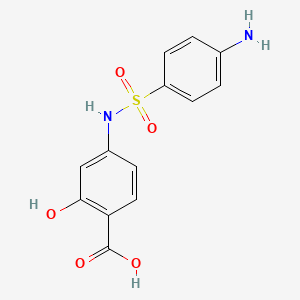
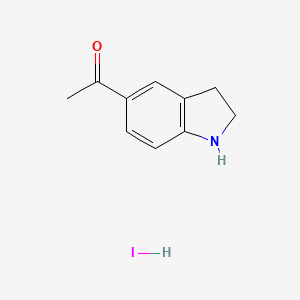
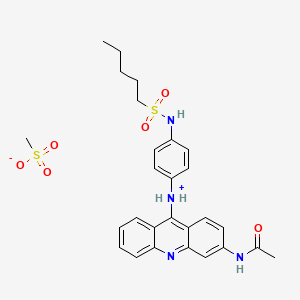


![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
